(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline
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Overview
Description
(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an allyloxycarbonylamino group. These modifications make it a valuable intermediate in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline typically involves the protection of the amino group of L-proline with an Fmoc group, followed by the introduction of the allyloxycarbonylamino group. The process can be summarized as follows:
Protection of L-proline: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of Allyloxycarbonylamino Group: The protected L-proline is then reacted with allyl chloroformate to introduce the allyloxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the allyloxycarbonylamino group to other functional groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The allyloxycarbonylamino group can be selectively removed under specific conditions, allowing for targeted functionalization.
Comparison with Similar Compounds
Similar Compounds
(4S)-1-Fmoc-4-(Boc-amino)-L-proline: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of an allyloxycarbonylamino group.
(4S)-1-Fmoc-4-(Cbz-amino)-L-proline: Contains a Cbz (benzyloxycarbonyl) protecting group.
Uniqueness
The uniqueness of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline lies in its specific protecting groups, which offer distinct reactivity and stability profiles. The allyloxycarbonylamino group provides an additional level of protection and selectivity in synthetic applications, making it a valuable tool in peptide synthesis and other organic transformations.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-BTYIYWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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